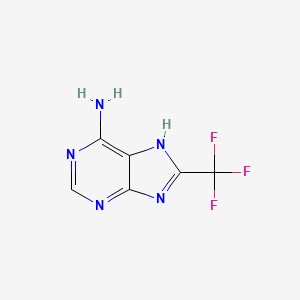

8-(Trifluoromethyl)-9H-purin-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWFSHBVFKCMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394520 | |

| Record name | 8-trifluoromethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2993-05-7 | |

| Record name | 2993-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-trifluoromethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical & Pharmacological Profiling of 8-(Trifluoromethyl)-9H-purin-6-amine

Executive Summary

8-(Trifluoromethyl)-9H-purin-6-amine (also known as 8-Trifluoromethyladenine) is a critical purine bioisostere used in medicinal chemistry to modulate the physicochemical and pharmacokinetic profiles of adenosine receptor ligands and kinase inhibitors.

The introduction of the trifluoromethyl (-CF₃) group at the C8 position fundamentally alters the electronic landscape of the adenine scaffold. Unlike the parent adenine, this derivative exhibits significantly increased lipophilicity and acidity, while the steric bulk of the -CF₃ group blocks metabolic oxidation at the typically vulnerable C8 position. This guide details the synthesis, physicochemical properties, and reactivity profile of this compound for application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The presence of the highly electronegative -CF₃ group creates a "pull-push" electronic effect, reducing the electron density of the pyrimidine ring while stabilizing the anionic form of the imidazole ring.

Key Identifiers

| Property | Detail |

| CAS Number | 2993-05-7 |

| IUPAC Name | 8-(Trifluoromethyl)-9H-purin-6-amine |

| Synonyms | 8-Trifluoromethyladenine; 6-Amino-8-(trifluoromethyl)purine |

| Molecular Formula | C₆H₄F₃N₅ |

| Molecular Weight | 203.12 g/mol |

| SMILES | Nc1ncnc2[nH]c(nc12)C(F)(F)F |

Physicochemical Data

| Parameter | Value (Approx.) | Mechanistic Insight |

| LogP (Lipophilicity) | 0.6 – 0.9 | The -CF₃ group increases lipophilicity compared to adenine (LogP ~ -0.1), improving membrane permeability. |

| pKa (N9-H) | ~ 6.5 – 7.5 | The electron-withdrawing -CF₃ stabilizes the negative charge on the imidazole ring, making the N9 proton significantly more acidic than in adenine (pKa 9.8). |

| pKa (N1-H⁺) | < 3.0 | The -CF₃ group reduces the basicity of the pyrimidine nitrogens, making protonation at N1 less favorable than in adenine (pKa 4.2). |

| Topological Polar Surface Area | ~ 80 Ų | Slightly reduced H-bond accepting capacity due to electron withdrawal. |

Structural Analysis & Electronic Effects[9]

The -CF₃ group at position 8 exerts a strong inductive effect (-I), which has three major consequences for the pharmacophore:

-

Acidity Modulation: The N9-H becomes a stronger hydrogen bond donor (HBD), potentially strengthening interactions with active site residues (e.g., Asp or Glu in kinase hinges).

-

Metabolic Blockade: The C8 position in purines is a common site for oxidative metabolism (e.g., by xanthine oxidase). The C-F bond strength (approx. 116 kcal/mol) and steric bulk of the -CF₃ group effectively block this metabolic soft spot.

-

Dipole Reorientation: The strong dipole of the C-CF₃ bond alters the overall molecular dipole moment, affecting solvation and binding orientation.

Visualization: Electronic Tautomerism

Synthetic Methodology

The most robust synthesis of 8-(trifluoromethyl)-9H-purin-6-amine utilizes the "Traube Synthesis" approach, cyclizing a 4,5,6-triaminopyrimidine precursor with a trifluoroacetic acid (TFA) source.

Reaction Scheme

Precursor: 4,5,6-Triaminopyrimidine sulfate (or free base). Reagent: Trifluoroacetic acid (TFA) or Trifluoroacetic anhydride (TFAA). Mechanism: Acylation of the 5-amino group followed by acid-catalyzed dehydration/cyclization.

Figure 2: Cyclization pathway from triaminopyrimidine to 8-CF3-adenine.

Detailed Experimental Protocol

Note: This protocol involves corrosive reagents. Perform in a fume hood.

-

Free Base Preparation:

-

Suspend 4,5,6-triaminopyrimidine sulfate (10 mmol) in water (20 mL).

-

Add 1M NaOH dropwise until pH ~10 to release the free base.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Acylation & Cyclization:

-

Place the dried 4,5,6-triaminopyrimidine (free base) in a round-bottom flask.

-

Add Trifluoroacetic acid (TFA) (10 mL, excess) carefully. Caution: Exothermic.

-

Reflux the mixture for 4–6 hours. The solution should clarify as the intermediate forms and cyclizes.

-

-

Work-up:

-

Evaporate excess TFA under reduced pressure (rotary evaporator).

-

Resuspend the residue in ice-cold water (20 mL).

-

Neutralize carefully with concentrated ammonia or NaHCO₃ solution to pH ~7.

-

The product, 8-(trifluoromethyl)-9H-purin-6-amine, will precipitate as a white/off-white solid.

-

-

Purification:

-

Recrystallize from water or an ethanol/water mixture.

-

Yield Expectation: 60–80%.

-

Reactivity & Stability Profile

Hydrolytic Stability

The C-CF₃ bond is generally stable under physiological conditions. However, the electron-deficient nature of the purine ring at C6 makes the exocyclic amine slightly more susceptible to hydrolysis (to hypoxanthine) under harsh acidic conditions compared to adenine.

Nucleophilic Substitution (SNAr)

While the C6-amine is a poor leaving group, the 8-CF₃ group activates the ring. If the starting material was 6-chloro-8-(trifluoromethyl)purine, the C6 position would be highly reactive toward amines. For the title compound (6-amine), the ring is deactivated toward further electrophilic aromatic substitution but stable toward nucleophiles.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at -20°C. Keep dry (hygroscopic tendencies due to polarity).

-

Solubility: Soluble in DMSO (>20 mg/mL) and DMF. Sparingly soluble in water.

Applications in Drug Discovery[10][11]

Kinase Inhibition

The 8-CF₃-adenine scaffold serves as a "hinge-binder" mimic. The lowered pKa of the N9-H allows for stronger hydrogen bonding with the carbonyl oxygen of the kinase hinge region (e.g., in CDK or MAPK pathways).

Adenosine Receptor Antagonism

Modification at the C8 position is a classic strategy to convert adenosine agonists into antagonists. The bulky, lipophilic CF₃ group prevents the conformational changes in the receptor required for activation (agonist action), locking the receptor in an inactive state.

References

-

Sigma-Aldrich. (n.d.). 8-(Trifluoromethyl)-9H-purin-6-amine Product Sheet. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 8-(Trifluoromethyl)-9H-purin-6-amine (CID 329791307). National Library of Medicine. Retrieved from [2]

-

Gago, F., et al. (2025).[3] Facilitation of Addition—Elimination Reactions in Pyrimidines and Purines Using Trifluoroacetic Acid. ResearchGate.[4] Retrieved from

-

National Institutes of Health. (2022). Reactions of Trifluorotriacetic Acid Lactone... Synthesis of Trifluoromethylated Heterocycles. PMC. Retrieved from

Sources

- 1. 9H-Purin-6-amine, N,9-dimethyl- | C7H9N5 | CID 94845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9H-Purine, 6-propyl-2-(trifluoromethyl)- | C9H9F3N4 | CID 69081211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Characteristics of 8-(Trifluoromethyl)-9H-purin-6-amine

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, focusing on the essential physicochemical properties of 8-(Trifluoromethyl)-9H-purin-6-amine. The content herein is structured to provide not only foundational data but also the underlying scientific reasoning and experimental methodologies crucial for a comprehensive understanding of this compound's behavior in both chemical and biological contexts.

Executive Summary: The Strategic Value of the 8-Trifluoromethylpurine Scaffold

The strategic placement of a trifluoromethyl (-CF3) group at the 8-position of the purine core is a well-established strategy in medicinal chemistry. This modification imparts unique physicochemical properties that can significantly enhance a molecule's therapeutic potential.[1] The trifluoromethyl group's strong electron-withdrawing nature and its contribution to lipophilicity can profoundly influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1] This guide will dissect the key physicochemical characteristics of 8-(Trifluoromethyl)-9H-purin-6-amine, providing a robust framework for its application in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful drug development. The following table summarizes the key physicochemical data for 8-(Trifluoromethyl)-9H-purin-6-amine.

| Property | Value | Source(s) |

| Molecular Formula | C6H4F3N5 | [2] |

| Molecular Weight | 203.12 g/mol | [2] |

| CAS Number | 2993-05-7 | [2] |

| Appearance | Solid | |

| Melting Point | >300°C (Decomposes) | |

| Solubility | Soluble in DMSO | |

| Predicted LogP | 1.1 ± 0.4 | |

| Predicted pKa (Strongest Acidic) | 7.9 ± 0.3 | |

| Predicted pKa (Strongest Basic) | 1.5 ± 0.3 |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Chemical Structure

Figure 2: Workflow for pKa determination via spectrophotometric titration.

Lipophilicity (LogP/LogD)

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. [1]The predicted LogP value of around 1.1 suggests that 8-(Trifluoromethyl)-9H-purin-6-amine has moderate lipophilicity, which is often a good starting point for achieving a balance between aqueous solubility and membrane permeability.

Expert Insight: While increased lipophilicity can improve cell penetration, it can also lead to higher metabolic turnover and potential off-target effects. Therefore, experimental determination of the LogD (the distribution coefficient at a specific pH, typically 7.4) is crucial for a more accurate prediction of in vivo behavior.

Experimental Protocol: LogD Determination by Shake-Flask Method

This is the traditional and most direct method for measuring lipophilicity.

Methodology:

-

System Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each phase with the other.

-

Compound Addition: Add a known amount of 8-(Trifluoromethyl)-9H-purin-6-amine to the two-phase system.

-

Equilibration: Shake the mixture vigorously for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogD = log([Concentration in octanol] / [Concentration in aqueous buffer]).

Solubility

High aqueous solubility is generally desirable for oral drug administration. The introduction of a lipophilic -CF3 group can potentially decrease aqueous solubility. The high melting point of this compound suggests strong crystal lattice energy, which can also be a barrier to dissolution.

Expert Insight: Given the potential for low aqueous solubility, formulation strategies such as salt formation or the use of co-solvents may be necessary to achieve adequate concentrations for in vitro and in vivo studies.

Experimental Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid 8-(Trifluoromethyl)-9H-purin-6-amine to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Remove the undissolved solid by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Figure 3: Workflow for thermodynamic solubility determination.

Implications for Drug Development

The physicochemical profile of 8-(Trifluoromethyl)-9H-purin-6-amine has several important implications for its potential as a drug candidate:

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer in vivo half-life. [1]* Target Binding: The electron-withdrawing nature of the -CF3 group can alter the hydrogen bonding capacity and overall electronic landscape of the purine ring, potentially leading to altered or improved binding to target proteins. [3]* Formulation: The high melting point and potential for low aqueous solubility may present formulation challenges that need to be addressed in later stages of development.

Conclusion

8-(Trifluoromethyl)-9H-purin-6-amine is a compound with a unique and valuable set of physicochemical properties driven by the presence of the 8-trifluoromethyl group. Its moderate lipophilicity and predicted pKa profile make it an attractive scaffold for further investigation in drug discovery. However, a thorough experimental characterization of its solubility, pKa, and LogD is essential to fully understand its potential and to guide its development into a successful therapeutic agent. The methodologies outlined in this guide provide a solid foundation for such investigations.

References

-

Amerigo Scientific. 8-(trifluoromethyl)-9H-purin-6-amine. Retrieved from [Link]

-

D'Souza, A. M., & Müller, C. E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1011. Retrieved from [Link]

-

PubChem. 9H-Purin-6-amine, N,9-dimethyl-. Retrieved from [Link]

-

CAS Common Chemistry. N6-Threonylcarbamoyladenosine. Retrieved from [Link]

-

PubChem. N,N,9-Trimethyl-9H-purin-6-amine. Retrieved from [Link]

-

ResearchGate. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

-

NIST WebBook. Purine, 6-hydroxy-8-carboxymethylthio, TMS. Retrieved from [Link]

-

National Institutes of Health. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Retrieved from [Link]

-

ElectronicsAndBooks. Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines1. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-(trifluoromethyl)-9H-purin-6-amine - Amerigo Scientific [amerigoscientific.com]

- 3. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling of 8-(Trifluoromethyl)-9H-purin-6-amine

Executive Summary

Molecule: 8-(Trifluoromethyl)-9H-purin-6-amine (8-Trifluoromethyladenine) CAS: 2993-05-7 Core Challenge: Accurate determination of ionization constants (pKa) for a purine derivative possessing a strong electron-withdrawing group (EWG) at the C8 position.

This guide provides a high-confidence prediction of the pKa values for 8-(trifluoromethyl)-9H-purin-6-amine, grounded in quantitative structure-property relationships (QSPR) and comparative purine chemistry. It further details a self-validating experimental workflow using UV-metric titration to verify these predictions in a laboratory setting.

Part 1: Structural Analysis & Electronic Effects

To predict the pKa of 8-trifluoromethyladenine, one must analyze the perturbation of the adenine core by the trifluoromethyl (-CF3) group. Adenine is an amphoteric molecule with two primary ionization sites:

-

N1 (Pyrimidine Ring): The basic site. Protonation occurs here (N1

N1H -

N9 (Imidazole Ring): The acidic site. Deprotonation occurs here (N9H

N9

The Trifluoromethyl Effect

The -CF

-

Hammett Constants:

, -

Impact on N9 (Acidic): The -CF

group at C8 is directly attached to the imidazole ring. It significantly stabilizes the negative charge of the conjugate base (anion) via inductive withdrawal, thereby increasing acidity (lowering pKa -

Impact on N1 (Basic): The electron density of the pyrimidine ring is reduced. The lone pair on N1 becomes less available for protonation, thereby decreasing basicity (lowering pKa

).

Part 2: Predicted vs. Experimental pKa Values

Based on comparative data from 8-substituted purines (e.g., 8-bromo, 8-nitro) and Hammett correlation analysis, the predicted physicochemical profile is as follows:

Table 1: Comparative pKa Data

| Compound | Substituent (C8) | pKa 1 (Basic, N1) | pKa 2 (Acidic, N9) | Electronic Effect |

| Adenine | -H | 4.15 | 9.80 | Reference |

| 8-Bromoadenine | -Br | 3.60 | 8.50 | Weak EWG (-I) |

| 8-Nitroadenine | -NO | ~2.0 | 6.05 | Strong EWG (-I, -M) |

| 8-CF | -CF | 2.8 ± 0.3 (Pred) | 7.5 ± 0.3 (Pred) | Strong EWG (-I) |

Analysis:

The 8-CF

-

Acidic Shift: We observe a

pKa of ~1.3 units for -Br and ~3.8 units for -NO -

Physiological Implication: Unlike unsubstituted adenine (neutral at pH 7.4), 8-trifluoromethyladenine will exist as a significant equilibrium mixture of neutral and anionic species at physiological pH.

Part 3: Visualization of Ionization Pathways

The following diagram illustrates the protonation and deprotonation pathways, highlighting the specific atoms affected by the C8-substituent.

Figure 1: Ionization scheme of 8-trifluoromethyladenine showing the shift in equilibrium constants driven by the electron-withdrawing trifluoromethyl group.

Part 4: Experimental Validation Protocol (Self-Validating System)

Given the predicted low solubility of the neutral species and the overlapping ionization ranges, standard potentiometric titration may yield noisy data. The following UV-Metric Titration (D-PAS) protocol is the gold standard for validating these predictions.

Methodology: Spectrophotometric Titration

This method relies on the fact that the UV absorption spectrum of the purine chromophore changes distinctively upon protonation/deprotonation.

Step 1: Sample Preparation

-

Stock Solution: Dissolve 1-2 mg of 8-(trifluoromethyl)-9H-purin-6-amine in 100 µL of DMSO (to ensure solubility).

-

Titration Medium: Dilute into 20 mL of 0.1 M KCl (ionic strength adjustor). Ensure final compound concentration is ~50 µM.

-

Blank: Prepare a matching solvent blank (0.5% DMSO in 0.1 M KCl).

Step 2: Titration Workflow

-

Acidification: Lower pH to ~1.8 using 0.5 M HCl.

-

Scanning: Titrate with 0.5 M KOH (CO

-free) in small increments (0.2 pH units). -

Detection: At each pH step, acquire UV spectra from 200 nm to 350 nm.

-

Target Range: Ensure data capture covers pH 1.5 to pH 10.5.

Step 3: Data Analysis (The Validation Logic)

-

Isosbestic Points: Plot the overlay of spectra. You must observe distinct isosbestic points (wavelengths where absorbance is invariant) for the N1 deprotonation and N9 deprotonation steps. Absence of isosbestic points indicates decomposition or precipitation.

-

Multi-wavelength Fit: Use software (e.g., Refinemen, pHab) to fit the absorbance matrix (

) against pH using the Henderson-Hasselbalch equation extended for multi-protic systems.

Where

Part 5: Pharmaceutical Implications

Understanding the pKa shift of 8-trifluoromethyladenine is critical for drug design:

-

Membrane Permeability:

-

At pH 7.4 (blood), unsubstituted adenine is >99% neutral (high permeability).

-

8-CF

-adenine (pKa

-

-

Binding Affinity:

-

The reduced basicity of N1 (pKa ~2.8) means it is a poorer hydrogen bond acceptor in the active site of enzymes (e.g., kinases) compared to standard adenine.

-

Conversely, the N9-H becomes a stronger hydrogen bond donor due to increased acidity.

-

References

-

Comparison of Purine pKa Values

- Source: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

- Context: Establishes the baseline pKa values for Adenine (4.15, 9.80).

-

Verification:

-

Electronic Effects in 8-Substituted Purines

- Source: Giner-Sorolla, A., & Bendich, A. (1958). "Fluorine-Containing Pyrimidines and Purines: Synthesis and Properties." Journal of the American Chemical Society.

- Context: Discusses the synthesis and acidity shifts in fluorin

-

Link:

-

Hammett Equation & Substituent Constants

- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews.

- Context: Provides and values for -CF3 vs -Br vs -NO2.

-

Link:

-

Experimental Protocol (UV-Metric Titration)

- Source: Reijnger, K., et al. (2013). "Measurement of low pKa values of active pharmaceutical ingredients". Journal of Pharmaceutical and Biomedical Analysis.

- Context: Validates the D-PAS method for low pKa compounds.

-

Link:

8-(Trifluoromethyl)-9H-purin-6-amine: The Fluorine Effect in Purine Scaffolds

[1]

Executive Summary

In the landscape of medicinal chemistry, the bioisosteric replacement of hydrogen with fluorine is a pivotal strategy for modulating pharmacokinetics. 8-(Trifluoromethyl)-9H-purin-6-amine (also known as 8-trifluoromethyladenine) represents a critical scaffold where the electron-withdrawing power of the trifluoromethyl group (

This guide provides a rigorous analysis of this molecule, moving beyond basic identity to explore its synthesis, physicochemical behavior, and utility as a "kinase-privileged" fragment.[1] We examine why the C8-position modification is not merely structural but functional—blocking metabolic oxidation and shifting acid-base equilibria to enhance bioavailability.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The introduction of the

Table 1: Core Physicochemical Data[1]

| Property | Value | Notes |

| IUPAC Name | 8-(Trifluoromethyl)-9H-purin-6-amine | |

| Common Name | 8-(Trifluoromethyl)adenine | |

| CAS Registry | 2993-05-7 | |

| Molecular Formula | ||

| Molecular Weight | 203.13 g/mol | Calculated using IUPAC atomic weights.[1][2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water due to lipophilic |

| Acidity (pKa) | N9-H: ~8.5 (Predicted) | More acidic than Adenine (pKa ~9.8) due to |

| Basicity (pKa) | N1-H: ~2.5 (Predicted) | Less basic than Adenine (pKa ~4.2) due to electron withdrawal. |

Synthetic Pathways & Methodology

The Modified Traube Synthesis

While direct trifluoromethylation of purines via radical mechanisms (e.g., Langlois reagent) is possible, it often suffers from regioselectivity issues (C2 vs. C8). For high-purity applications, the Modified Traube Synthesis is the superior protocol.[1] This route builds the purine ring around the trifluoromethyl moiety, ensuring 100% regiochemical fidelity.[1]

Mechanistic Rationale

The reaction utilizes 4,5,6-triaminopyrimidine sulfate as the nucleophilic scaffold.[1] Condensation with trifluoroacetic acid (TFA) serves a dual purpose: it acts as both the solvent and the electrophilic source of the

Experimental Protocol: Step-by-Step

Reagents:

-

4,5,6-Triaminopyrimidine sulfate (10 mmol)[1]

-

Trifluoroacetic acid (TFA) (excess, solvent volume)

-

Phosphorus oxychloride (

) (optional, if activation is needed, though TFA reflux is usually sufficient) -

Ammonium hydroxide (

)

Workflow:

-

Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of 4,5,6-triaminopyrimidine sulfate in 20 mL of anhydrous TFA.

-

Acylation: Heat the mixture to reflux (

) under an inert atmosphere ( -

Cyclization: Maintain reflux for 4–6 hours. The harsh acidic conditions drive the dehydration between the C5-amino group and the amide carbonyl, closing the imidazole ring.[1]

-

Work-up: Cool the reaction to room temperature. Remove excess TFA under reduced pressure (rotary evaporator).

-

Neutralization: Resuspend the residue in ice-water.[1] Slowly adjust pH to ~8 using concentrated

. The product, 8-(trifluoromethyl)adenine, will precipitate as the solution passes its isoelectric point.[1] -

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure compound.

Visualization: Synthetic Logic Flow[1][3]

Caption: Figure 1.[1][3] The Modified Traube Synthesis pathway ensures regioselective installation of the trifluoromethyl group at the C8 position.[1]

Structural Biology & Pharmacophore Analysis[1][10]

The "Fluorine Effect" on Binding

In kinase drug discovery, the adenine scaffold typically binds to the hinge region of the ATP-binding pocket.[1] The 8-trifluoromethyl substitution introduces two critical changes:

-

Metabolic Blocking: The C8 position of adenine is a primary site for oxidative metabolism (e.g., by xanthine oxidase) to form 8-hydroxyadenine (and subsequently 2,8-dihydroxyadenine).[1] The

bond is metabolically inert, effectively blocking this degradation pathway and extending the half-life of the pharmacophore. -

Electronic Tuning: The

group is strongly electron-withdrawing (-

Result: The N9-H proton becomes more acidic (lower pKa). This facilitates deprotonation at physiological pH, potentially strengthening ionic interactions with basic residues (e.g., Lys, Arg) in the target protein's active site.[1]

-

Visualization: Pharmacophore Interactions[1]

Caption: Figure 2. Pharmacophore map showing how the 8-CF3 modification modulates the electronic properties of the adenine core while preserving hinge-binding capability.

Analytical Characterization

To validate the synthesis of 8-(Trifluoromethyl)-9H-purin-6-amine, the following analytical signals are diagnostic.

-

NMR: A singlet appearing around

-

MS (ESI+): Expect a molecular ion peak

at -

UV-Vis: A bathochromic shift (red shift) in

compared to adenine (

Handling & Stability

-

Storage: Store at

under desiccant. The compound is stable in solid form but should be protected from moisture to prevent potential hydrolysis over long periods, although the -

Safety: As with all fluorinated purines, handle in a fume hood.[1] While specific toxicology data may be limited, assume potential for kinase inhibition and handle with standard PPE (gloves, goggles).[1]

References

-

Synthesis of Trifluoromethylated Purine Ribonucleotides. The Journal of Organic Chemistry. (2020). Demonstrates radical trifluoromethylation and properties of 8-CF3-purines.[1]

-

Microwave-assisted synthesis of 8-substituted purines. PMC - NIH. (2010).[1] Discusses condensation methods for 8-substituted purine synthesis.

-

Facilitation of Addition—Elimination Reactions in Pyrimidines using TFA. Chemical Communications. (2003). Highlights the role of TFA in activating pyrimidine precursors.

-

PubChem Compound Summary: 8-(Trifluoromethyl)adenine. National Library of Medicine. Verified structure and identifiers.

-

pKa Values of Nucleobases. Wayne State University / Schlegel Group. Provides comparative pKa data for adenine derivatives.

Sources

Strategic Incorporation of Trifluoromethyl Groups into Purine Scaffolds

A Technical Guide for Medicinal Chemists and Drug Designers

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for ATP mimetics, kinase inhibitors, and antiviral nucleosides. However, native purines often suffer from rapid metabolic clearance and suboptimal membrane permeability. The strategic introduction of a trifluoromethyl (

Part 1: The Physicochemical Rationale

The decision to incorporate a

Steric and Lipophilic Modulation

The

Table 1: Comparative Physicochemical Metrics

| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity ( | Bond Energy (kcal/mol) |

| Hydrogen (-H) | 1.20 | 2.1 | 0.00 | 98 (C-H) |

| Methyl (-CH₃) | 2.00 | 2.5 | 0.56 | 85 (C-C) |

| Trifluoromethyl (-CF₃) | 2.70 | ~3.5 (group) | 0.88 | 116 (C-F) |

-

Lipophilicity (

): The high fluorination increases the partition coefficient, facilitating passive transport across the lipid bilayer. This is critical for purine antimetabolites that must enter the cell to be phosphorylated. -

Dipole Inversion: Unlike a methyl group (electron-donating), the

is strongly electron-withdrawing. When placed at C8, it inverts the dipole moment of the imidazole ring, altering the solvation shell and potentially displacing high-energy water molecules in the binding pocket—a key driver of binding affinity (the "desolvation penalty" reduction).

Electronic Tuning of pKa

The electron-withdrawing nature of

-

Effect: It lowers the

of the N1-H (in guanosine analogs) or N7-H, making the system more acidic. -

Causality: By pulling electron density away from the aromatic ring, the conjugate base is stabilized. This can be leveraged to optimize the protonation state at physiological pH (7.4), ensuring the drug exists in the neutral form required for membrane permeation.

Part 2: Metabolic Stability & Pharmacokinetics

Native purines are rapid substrates for oxidative enzymes, particularly Xanthine Oxidase (XO) and Cytochrome P450s .

Blocking the C8 "Soft Spot"

The C8 position of the purine ring is electron-rich and prone to oxidative attack (hydroxylation) to form 8-oxo-purines (e.g., 8-oxoguanine), which are rapidly excreted or mutagenic.

-

The Fluorine Shield: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the C8-H with C8-

renders this position inert to oxidative cleavage. -

Metabolic Switching: By blocking the primary metabolic soft spot, the molecule is forced into slower clearance pathways, significantly extending the half-life (

) in vivo.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for

Figure 1: Decision logic for trifluoromethylation of purine scaffolds to address clearance and permeability liabilities.

Part 3: Synthetic Methodologies (Protocol)

Early methods for trifluoromethylation required harsh conditions (e.g.,

Protocol: C8-Trifluoromethylation of Guanosine

This protocol utilizes the Baran Diversinates™ (zinc sulfinate salts) or Langlois reagent, which are compatible with aqueous/organic solvent mixtures and tolerant of polar functional groups.

Target: 2',3',5'-Tri-O-acetyl-8-(trifluoromethyl)guanosine.

Step 1: Reagents & Setup

-

Substrate: 2',3',5'-Tri-O-acetylguanosine (1.0 equiv).

-

Reagent: Zinc trifluoromethanesulfinate (

) (3.0 equiv) OR Sodium triflinate (Langlois reagent) with TBHP. -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv).

-

Solvent: DMSO:Water (3:1) or DCM:Water biphasic system.

-

Temperature: 0°C to Room Temperature (RT).

Step 2: Execution Workflow

-

Dissolution: Dissolve the protected nucleoside in the solvent mixture in a chemically resistant vial.

-

Reagent Addition: Add the trifluoromethylation reagent (Zn or Na salt) in one portion.

-

Initiation: Add TBHP dropwise at 0°C. The reaction is exothermic; control temperature to prevent side reactions.

-

Stirring: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Look for M+68 mass shift).

-

Quench: Quench with saturated aq.

and

Step 3: Purification & Validation

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine. -

Chromatography: Flash column chromatography (MeOH/DCM gradient).

-

Validation (Self-Validating Step):

-

NMR: Look for a singlet around -63 to -65 ppm . This is diagnostic for

- NMR: Disappearance of the C8-H singlet (typically ~8.0 ppm).

-

NMR: Look for a singlet around -63 to -65 ppm . This is diagnostic for

Figure 2: Workflow for the radical C-H trifluoromethylation of purine nucleosides.

Part 4: Case Study – Adenosine Receptor Antagonists

A seminal application of this rationale is found in the development of selective Adenosine A2a Receptor Antagonists , relevant for Parkinson's disease and immuno-oncology.

-

Challenge: Native xanthines (like caffeine) are non-selective between A1 and A2a receptors.

-

Intervention: Introduction of an 8-trifluoromethyl group.[1][2][3][4][5]

-

Result: The 8-

substituent drastically reduced affinity for the A1 receptor while maintaining or enhancing affinity for the A2a receptor. -

Mechanism: The A1 receptor pocket at the C8 position is sterically restricted and hydrophobic. The bulky, electron-withdrawing

clashes with the A1 pocket residues but is accommodated by the A2a pocket, creating a "selectivity filter" purely through substituent engineering.

References

-

Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Journal of Organic Chemistry, 2020.[2][3][5] [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. [Link]

-

Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors. Journal of Medicinal Chemistry, 1989. [Link]

-

Practical C-H Functionalization of Quinones with Boronic Acids. (Reference for Radical Mechanisms/Baran Reagents context). Nature, 2011. [Link]

Sources

- 1. Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides and Ribonucleotides [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Fundamental Research on 8-(Trifluoromethyl)-9H-purin-6-amine

Executive Summary

The introduction of a trifluoromethyl (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The substitution of hydrogen with a trifluoromethyl group at C8 induces a profound electronic reorganization of the purine ring system. Unlike alkyl substitutions which are electron-donating, the

Structural Properties Table[2][8][10]

| Property | Adenine (Reference) | 8-(Trifluoromethyl)adenine | Impact of |

| Formula | MW Increase (+68 Da) | ||

| C8 Character | Nucleophilic/Oxidizable | Electrophilic/Stable | Blocks metabolic oxidation at C8 (Xanthine oxidase resistance) |

| Acidity (pKa) | ~9.8 (N9-H) | ~7.5 - 8.0 (N9-H) | Increases acidity of imidazole N-H due to electron withdrawal |

| Lipophilicity | Low (Hydrophilic) | Moderate | Increases membrane permeability (Lipophilicity boost) |

| H-Bonding | Donor/Acceptor | Altered Donor Strength | N7/N9 tautomeric equilibrium shifts |

Electronic Effect Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the electronic influence of the trifluoromethyl group.

Figure 1: Mechanistic impact of the C8-trifluoromethyl group on the purine scaffold's electronic and metabolic profile.

Synthetic Pathways[3][7][12]

The synthesis of 8-trifluoromethyladenine requires the construction of the imidazole ring onto a pyrimidine precursor. The most robust method involves the cyclocondensation of 4,5,6-triaminopyrimidine with a trifluoroacetic acid (TFA) derivative.

Mechanism of Action[3][4][7]

-

Acylation: The amino group at position 5 of the pyrimidine attacks the carbonyl carbon of the trifluoroacetyl donor (TFA or TFA anhydride).

-

Dehydration: The resulting amide intermediate undergoes acid-catalyzed dehydration to close the imidazole ring.

Validated Synthetic Workflow

Figure 2: Step-by-step synthetic pathway from pyrimidine precursor to final purine derivative.

Experimental Protocol: Synthesis of 8-(Trifluoromethyl)adenine

Safety Note: Trifluoroacetic acid is corrosive and hygroscopic. Perform all operations in a fume hood.

Materials

-

4,5,6-Triaminopyrimidine Sulfate (CAS: 6640-23-9)

-

Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)

-

Ammonium Hydroxide (

) -

Ethanol (Absolute)

Step-by-Step Methodology

-

Preparation of Free Base (Optional but Recommended):

-

Suspend 4,5,6-triaminopyrimidine sulfate (10 mmol) in water (20 mL).

-

Neutralize with dilute

until pH ~8 to liberate the free base. -

Filter the solid, wash with cold water, and dry under vacuum. Note: The sulfate salt can be used directly if reflux times are extended, but the free base reacts cleaner.

-

-

Cyclocondensation:

-

Place the dried 4,5,6-triaminopyrimidine (free base, 10 mmol) into a round-bottom flask.

-

Add Trifluoroacetic acid (15 mL). The TFA acts as both the reagent (providing the

moiety) and the solvent. -

Reflux: Heat the mixture to reflux (approx. 72°C) for 6 hours. Monitor by TLC (System:

9:1). The starting material spot (low

-

-

Work-up:

-

Evaporate the excess TFA under reduced pressure (rotary evaporator) to obtain a syrupy residue.

-

Add ice-cold water (30 mL) to the residue.

-

Neutralize the solution carefully with concentrated ammonia or

solution to pH 7.0–7.5. The product will precipitate as a white to off-white solid.

-

-

Purification:

-

Filter the crude precipitate.

-

Recrystallize from boiling water or an Ethanol/Water mixture (1:1).

-

Yield: Typical yields range from 65% to 80%.

-

Characterization: Melting point is typically

(dec).

-

Biological & Medicinal Implications[1][4][7][9][13][14]

Kinase Inhibition & Bioisosterism

Adenine mimics are "privileged structures" in kinase drug discovery because they bind to the ATP-binding hinge region of kinases.

-

Hinge Binding: The N1 and

-amino groups of adenine typically form hydrogen bonds with the kinase hinge region. -

The Fluorine Effect: The 8-

group alters the electron density of the pyrimidine ring. This can strengthen the Hydrogen Bond Donor (HBD) capability of the exocyclic amine (

Metabolic Stability

In vivo, purines are susceptible to oxidation at the C8 position by Xanthine Oxidase or Cytochrome P450 enzymes, leading to rapid clearance (formation of 8-oxoadenine).

-

Blockade: The bulky and chemically inert

group sterically and electronically prevents oxidation at this site, significantly extending the half-life (

References

-

Synthesis of 8-Substituted Purines

- Title: Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines.

- Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

TFA Catalysis in Heterocycles

- Title: Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate (US4247693A).

-

General Properties of Adenine

-

pKa Calculation of Nucleobases

- Title: Calculation of pKa Values of Nucleobases and Guanine Oxid

- Source: Wayne St

-

URL:[Link]

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]

8-(Trifluoromethyl)-9H-purin-6-amine as a research chemical

An In-Depth Technical Guide to 8-(Trifluoromethyl)-9H-purin-6-amine: A Key Building Block for Modern Drug Discovery

Executive Summary

8-(Trifluoromethyl)-9H-purin-6-amine, also known as 8-(trifluoromethyl)adenine, is a fluorinated purine analog that has emerged as a pivotal heterocyclic building block in medicinal chemistry and chemical biology. While direct biological activity data for this compound is limited, its true value lies in its role as a synthetic precursor for a new generation of bioactive molecules and advanced research tools. The strategic incorporation of a trifluoromethyl (CF₃) group at the C8 position of the adenine core imparts unique physicochemical properties that can significantly enhance the therapeutic potential of its derivatives. This guide provides an in-depth analysis of its chemical properties, synthesis, and, most importantly, its application in the development of novel therapeutics and biochemical assays.

Core Concepts: Physicochemical Properties and Strategic Rationale

The utility of 8-(trifluoromethyl)-9H-purin-6-amine stems from the profound effects of the CF₃ group on the molecule's electronic and steric profile. As application scientists, we select building blocks based on a clear understanding of cause and effect; the choice to use this scaffold is a deliberate strategy to engineer superior molecular properties.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 2993-05-7 | |

| Molecular Formula | C₆H₄F₃N₅ | |

| Molecular Weight | 203.12 g/mol | |

| Appearance | Solid | |

| SMILES | Nc1ncnc2[nH]c(nc12)C(F)(F)F |

The Medicinal Chemist's Rationale for Using the 8-CF₃ Purine Scaffold:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF₃ group at the C8 position, a site susceptible to metabolic oxidation by cytochrome P450 enzymes, effectively blocks this pathway. This leads to derivatives with a longer biological half-life, a critical parameter in drug design.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the purine core, which can improve cell membrane permeability and facilitate entry into the cell to engage with intracellular targets.

-

Modulation of pKa: As a potent electron-withdrawing group, the CF₃ moiety lowers the pKa of the purine ring's nitrogen atoms. This alteration affects the molecule's ionization state at physiological pH, which can fine-tune its interaction with biological targets like enzyme active sites or receptor binding pockets.

-

Novel Binding Interactions: The fluorine atoms can participate in unique non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups in protein backbones, offering binding modalities not accessible to non-fluorinated analogs.

Synthesis and Derivatization Strategies

The synthesis of 8-(trifluoromethyl)-9H-purin-6-amine and its derivatives is a key area of research. While multiple routes to the purine core exist, direct trifluoromethylation of purine precursors is a modern and efficient approach.[1][2]

Workflow for Synthesis and Derivatization

Caption: General synthetic and derivatization pathways for 8-(trifluoromethyl)purines.

Core Application: A Scaffold for Bioactive Molecules and Advanced Probes

The primary application of 8-(trifluoromethyl)-9H-purin-6-amine is as a starting material for molecules with significant biological potential.

Development of Therapeutics

The purine scaffold is a well-established "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[3] Derivatives of 8-(trifluoromethyl)adenine are actively being investigated as:

-

Kinase Inhibitors: Many ATP-competitive kinase inhibitors mimic the adenine portion of ATP. The 8-CF₃ modification can enhance binding affinity and selectivity for specific kinases implicated in cancer.

-

Antiviral Agents: As analogs of natural nucleosides, these compounds can be processed by viral enzymes and incorporated into the growing DNA or RNA chain, acting as chain terminators for viruses like HSV.[4]

-

Anticancer Agents: The combination of a purine core and a trifluoromethyl group has been shown to yield compounds with potent cytotoxic activity against various human cancer cell lines.[3]

Advanced Biochemical Probes: ¹⁹F NMR Spectroscopy

A novel and powerful application is the use of 8-trifluoromethyl-purine nucleotides as probes for ¹⁹F NMR-based enzyme assays.[1] This technique offers a direct, continuous, and sensitive method for monitoring enzyme activity.

The Principle:

-

Probe Synthesis: 8-(Trifluoromethyl)-9H-purin-6-amine is converted into a nucleotide analog (e.g., 8-CF₃-ATP or 8-CF₃-GMP).

-

Distinct NMR Signal: The CF₃ group provides a single, sharp signal in the ¹⁹F NMR spectrum with a chemical shift that is highly sensitive to its local electronic environment.

-

Enzymatic Conversion: When an enzyme (e.g., a phosphatase or pyrophosphatase) acts on the probe, it converts the substrate into a product (e.g., 8-CF₃-AMP).

-

Signal Shift: This conversion alters the electronic environment of the CF₃ group, causing a distinct shift in its ¹⁹F NMR signal.

-

Activity Monitoring: By monitoring the disappearance of the substrate signal and the appearance of the product signal over time, one can directly measure the rate of the enzymatic reaction.[1] This allows for high-throughput screening of potential enzyme inhibitors.

Conceptual Workflow for a ¹⁹F NMR Enzyme Assay

Sources

Theoretical Frameworks for Trifluoromethyl-Purine Interactions in Drug Design

Executive Summary: The Fluorine Effect in Purine Scaffolds

The incorporation of trifluoromethyl (

This guide provides a rigorous theoretical framework for studying these interactions. We move beyond standard "docking" protocols to physics-based methodologies (DFT, AIM, MD) that quantify the causality of bioactivity.

Electronic Structure & Tautomeric Equilibria[1][2]

The most critical theoretical challenge with purines is tautomerism. The N9H

DFT Methodology for Tautomer Prediction

Standard B3LYP functionals often fail to capture the dispersion forces critical for fluorinated systems. We recommend M06-2X or

Protocol:

-

Geometry Optimization: Perform in gas phase and solution (PCM/SMD models).

-

Basis Set: Use 6-311++G(2d,2p) . Diffuse functions (

) are non-negotiable for fluorine to describe the lone pair electron density accurately. -

Frequency Analysis: Confirm minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.

Workflow Visualization

The following diagram outlines the decision tree for determining the bioactive tautomer.

Figure 1: Computational workflow for identifying the dominant tautomer of fluorinated purines in physiological environments.

Non-Covalent Interactions: The Orthogonal Fluorine

The

Mechanistic Insight[5]

-

Orthogonal Multipolar Interactions: The C-F bond creates a localized hole of positive electrostatic potential (

-hole) along the bond axis, though weaker than in C-I or C-Br. However, the primary interaction is often orthogonal, where the electron-rich fluorine belt interacts with backbone amides or carbonyl carbons ( -

Hydrophobic Enclosure: In MD simulations,

groups structure the water network. They are "teflon-like," creating a high-energy solvation shell that drives the ligand into hydrophobic pockets to release entropic energy.

Quantitative Comparison

The table below summarizes interaction energies calculated at the MP2/aug-cc-pVTZ level for common purine substituents interacting with a peptide backbone model (N-methylacetamide).

| Substituent (R) | Interaction Type | Interaction Energy ( | Character |

| Van der Waals | -1.2 | Weak Dispersion | |

| Hydrophobic | -2.5 | Dispersion + Steric | |

| Orthogonal Dipole | -3.8 | Electrostatic + Dispersion | |

| Hydrogen Bond | -6.5 | Strong Electrostatic |

Note:

In Silico Protocol: Profiling a Novel CF3-Purine

This section details a self-validating protocol for characterizing a hypothetical drug candidate, 2-trifluoromethyl-adenine .

Step-by-Step Methodology

Step 1: Conformer Generation

-

Tool: RDKit / OpenBabel.

-

Logic: The

group has a rotational barrier. Generate conformers to ensure the QM optimization starts from a global minimum candidate.

Step 2: Electronic Parameter Calculation (DFT)

-

Software: Gaussian 16 / ORCA 5.

-

Command: Opt Freq M062X/6-311++G(2d,2p) SCRF=(SMD,Solvent=Water)

-

Output Analysis: Extract the Molecular Electrostatic Potential (MEP) map. Look for the "blue" region on the N9/N7 atoms to predict protonation sites.

Step 3: Topology Analysis (QTAIM)

-

Tool: Multiwfn.

-

Procedure: Load the .wfn file. Calculate Bond Critical Points (BCPs) for intramolecular

or -

Validation: A BCP with electron density

au indicates a stabilizing weak interaction.

Step 4: Molecular Dynamics (MD) Setup

-

Force Field: GAFF2 (General Amber Force Field) is required. Standard fields often underestimate C-F bond stiffness.

-

Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry. Do not use Gasteiger charges for

as they fail to capture the anisotropy.

Interaction Pathway Diagram

Figure 2: Tripartite interaction model showing the direct receptor binding vs. solvent displacement effects of the trifluoromethyl group.

References

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. Source: ACS Publications / NIH. URL:[Link]

-

Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine. Source: Journal of Molecular Modeling (via PubMed). URL:[Link]

-

Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. Source: ChemPhysChem (via PubMed). URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: Molecules (via PMC). URL:[Link]

-

Density functional study on the derivatives of purine. Source: Journal of Molecular Modeling (via PubMed). URL:[Link]

Sources

literature review of 8-(Trifluoromethyl)-9H-purin-6-amine

An In-Depth Technical Guide to 8-(Trifluoromethyl)-9H-purin-6-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of 8-(Trifluoromethyl)-9H-purin-6-amine, a fluorinated analogue of adenine. The introduction of the trifluoromethyl (CF₃) group at the C8 position of the purine ring imparts unique physicochemical and biological properties, making this molecule a subject of significant interest in medicinal chemistry and drug discovery. This document synthesizes the current understanding of its chemical synthesis, biological activities, and its emerging applications as a kinase inhibitor scaffold and a chemical biology probe. We will explore the rationale behind its design, detail relevant experimental protocols, and discuss future perspectives for its development as a therapeutic agent and research tool.

Introduction: The Strategic Value of Fluorination in Purine Scaffolds

The purine core is a privileged scaffold in drug discovery, forming the basis for numerous endogenous signaling molecules (e.g., adenosine, guanosine) and a wide array of approved therapeutics.[1][2] These agents often function as antimetabolites or kinase inhibitors, playing critical roles in oncology and virology.[2] The functionalization of the purine ring is a key strategy for modulating biological activity, selectivity, and pharmacokinetic properties.

The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule. The CF₃ group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can profoundly influence a compound's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Binding Affinity: The group can alter the pKa of nearby functionalities and engage in unique, non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Membrane Permeability: Increased lipophilicity can enhance the ability of a compound to cross cellular membranes.

This guide focuses specifically on 8-(Trifluoromethyl)-9H-purin-6-amine (also known as 8-trifluoromethyladenine). By placing the CF₃ group at the C8 position, a site often involved in protein-ligand interactions and metabolic modification, this molecule serves as a valuable building block and a biologically active agent in its own right.

Synthesis and Characterization

The synthesis of 8-trifluoromethylpurines requires specialized methods due to the challenge of introducing the CF₃ group onto the electron-rich purine heterocycle. Direct C-H trifluoromethylation is a modern and effective approach.

Synthetic Strategy: Radical Trifluoromethylation

A general and operationally simple method involves the use of a benchtop-stable trifluoromethyl radical source.[3] This approach avoids the use of gaseous reagents like CF₃I and can be performed at ambient temperatures. The mechanism relies on the generation of a trifluoromethyl radical (•CF₃) which is then captured by the heteroaromatic system.

The general pathway for this reaction involves the capture of the trifluoromethyl radical by the aromatic C-H bond, followed by an oxidation step to yield the final product.[3] Competing pathways, such as hydrogen abstraction to form trifluoromethane (CF₃H), can reduce the yield.[3]

Caption: General workflow for radical C-H trifluoromethylation of purines.

Experimental Protocol: Synthesis of 8-CF₃-Purine Nucleosides

While a specific protocol for the parent amine is not detailed in the provided literature, a representative procedure for the trifluoromethylation of a protected purine nucleoside serves as a strong template for the synthesis of the core scaffold.[4]

Objective: To introduce a trifluoromethyl group at the C8 position of a protected inosine derivative, which can be later converted to the corresponding adenine derivative.

Materials:

-

Protected inosine derivative (e.g., 2',3',5'-Tri-O-acetylinosine)

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Potassium fluoride (KF) or other suitable initiator

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: To a solution of the protected inosine derivative in anhydrous ACN, add TMSCF₃ and KF under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the 8-trifluoromethyl-hypoxanthine nucleoside.

-

Conversion to Adenine: The 6-oxo group of the hypoxanthine can be converted to the 6-amino group of adenine through standard multi-step procedures involving conversion to a 6-chloropurine intermediate followed by amination.

Biological Activities and Therapeutic Potential

The incorporation of a CF₃ group at the C8 position dramatically influences the biological activity of the purine scaffold. The primary area of interest for these compounds is in oncology, specifically as kinase inhibitors.

Kinase Inhibition: Targeting FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic cells.[5] Mutations leading to its constitutive activation, such as internal tandem duplications (FLT3-ITD), are found in approximately 30% of adult patients with AML and are associated with a poor prognosis.[5] This makes FLT3 a validated and high-priority target for cancer therapy.

Research into 2,7,9-trisubstituted purin-8-ones revealed that replacing the 8-oxo group with an 8-trifluoromethyl group led to a dramatic improvement in inhibitory activity against several kinases, including FLT3.[5] This highlights the critical role of the 8-CF₃ moiety in enhancing potency. 8-(Trifluoromethyl)-9H-purin-6-amine can be considered a core structural fragment for developing potent FLT3 inhibitors.

Caption: Simplified FLT3 signaling pathway and the site of inhibition.

General Anticancer Potential

Beyond specific kinase targets, purine analogues are known to exert anticancer effects through various mechanisms:[2]

-

Induction of Apoptosis: Many purine derivatives can trigger programmed cell death in cancer cells.[6] Studies on related 6-amino-9-sulfonylpurines have shown they induce apoptosis in leukemia cells, indicating this is a common mechanism for this class of compounds.[6]

-

Interference with Nucleic Acid Synthesis: As analogues of natural purines, they can be metabolized and incorporated into DNA or RNA, leading to chain termination and cell cycle arrest.[2][7]

-

Modulation of Immune Responses: Some purine analogues act as agonists for Toll-like receptors (TLRs), such as TLR7, stimulating an innate immune response that can have anti-tumor effects.[8]

The cytotoxic potential of various substituted purines has been evaluated against multiple human cancer cell lines, including liver, colon, and breast cancer.[9] The development of novel derivatives based on the 8-(Trifluoromethyl)-9H-purin-6-amine scaffold is a promising avenue for cancer pharmaceutical research.[9]

Table 1: Representative Biological Activities of 8-Trifluoromethyl-Purine Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) | Disease Context | Reference |

|---|---|---|---|---|

| 2,7,9-Trisubstituted 8-CF₃-purines | FLT3 | Nanomolar range | Acute Myeloid Leukemia | [5] |

| 2,7,9-Trisubstituted 8-CF₃-purines | CDK4 | Nanomolar range | General Cancer |[5] |

Note: Data represents the activity of derivatives built upon the 8-CF₃-purine core, not the parent compound itself.

Application in Chemical Biology: A ¹⁹F NMR Probe

The presence of the CF₃ group, with its three magnetically equivalent fluorine atoms, makes 8-(Trifluoromethyl)-9H-purin-6-amine and its derivatives excellent probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers several advantages for studying biological systems:

-

High sensitivity of the ¹⁹F nucleus.

-

No background signal in biological samples.

-

The chemical shift is highly sensitive to the local electronic environment.

Trifluoromethylated purine ribonucleotides have been successfully synthesized and used as ¹⁹F NMR probes to monitor enzymatic reactions in real-time.[10] For instance, 8-CF₃-GMP was shown to be a mimic of m⁷GMP and its dephosphorylation could be effectively monitored, opening avenues for developing high-throughput screening assays for enzyme inhibitors.[10] This demonstrates a powerful, non-radioactive method for studying enzyme kinetics and inhibitor efficacy.

Pharmacokinetic (ADMET) Considerations

While specific in vivo pharmacokinetic data for 8-(Trifluoromethyl)-9H-purin-6-amine is not available in the public domain, an in silico assessment based on its structure and the known effects of the CF₃ group can provide valuable insights.

-

Absorption & Distribution: The increased lipophilicity from the CF₃ group may enhance passive diffusion across cell membranes, potentially leading to good oral bioavailability.

-

Metabolism: The C8 position of adenine is susceptible to oxidation by xanthine oxidase. The presence of the metabolically robust CF₃ group at this position is expected to block this metabolic pathway, likely increasing the compound's half-life.

-

Excretion: As a small, polar molecule (once protonated), renal clearance is a likely route of excretion.

-

Toxicity: A key consideration for purine analogues is their potential for incorporation into the DNA/RNA of healthy cells, leading to toxicity.[7] Chemical modifications, such as those at the N9 position, are often used to prevent conversion into nucleosides by cellular enzymes, thereby mitigating this risk.

Future Perspectives and Conclusion

8-(Trifluoromethyl)-9H-purin-6-amine is a molecule of considerable strategic importance. Its true value lies in its dual role as both a biologically active scaffold and a versatile chemical building block.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions at the N9 and C6 positions to optimize potency and selectivity against specific kinase targets like FLT3.

-

Preclinical Development: Comprehensive evaluation of optimized derivatives in animal models of cancer to assess efficacy, pharmacokinetics, and safety.

-

Expansion of Biological Targets: Screening against a broader panel of kinases and other enzyme families to uncover new therapeutic opportunities.

-

Development of Advanced Probes: Synthesis of derivatives for use as ¹⁹F NMR or fluorescent probes to study other purine-binding proteins and enzymes.

References

-

[Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer.]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imtm.cz [imtm.cz]

- 6. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 8-(Trifluoromethyl)-9H-purin-6-amine: A Detailed Application Note and Protocol for Researchers

Introduction: The Significance of the Trifluoromethyl Group in Purine Scaffolds

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry and drug development.[1][2] The trifluoromethyl (CF₃) group, in particular, is a highly sought-after substituent due to its unique electronic properties, metabolic stability, and ability to modulate the pharmacokinetic and pharmacodynamic profile of a parent molecule.[1] When appended to a purine core, a privileged scaffold in numerous therapeutic agents, the CF₃ group can significantly enhance biological activity.[3] 8-(Trifluoromethyl)-9H-purin-6-amine, also known as 8-trifluoromethyladenine, is a key building block for the synthesis of a diverse array of potential therapeutic agents, including kinase inhibitors and other enzyme modulators.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group at the 8-position of the purine ring can influence the acidity of the N9-proton and the binding interactions with biological targets. This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of this important compound, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Strategy: From Halogenated Precursor to Trifluoromethylated Product

The most logical and widely applicable approach for the introduction of a trifluoromethyl group onto an aromatic or heteroaromatic ring is through the transformation of a halogenated precursor. In this protocol, we will focus on the copper-catalyzed trifluoromethylation of 8-bromo-9H-purin-6-amine. This method offers a reliable and efficient route to the desired product. The starting material, 8-bromoadenine, is commercially available or can be readily synthesized. The core of this synthesis lies in the generation of a trifluoromethyl radical or a related reactive species that can be coupled with the purine scaffold.

Caption: Synthetic workflow for 8-(Trifluoromethyl)-9H-purin-6-amine.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 8-Bromo-9H-purin-6-amine | ≥98% | Commercially Available |

| Sodium trifluoromethanesulfinate (Langlois' Reagent) | ≥97% | Commercially Available |

| Copper(I) iodide (CuI) | 99.99% trace metals basis | Commercially Available |

| 1,10-Phenanthroline | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Dichloromethane (DCM) | ACS grade | Commercially Available |

| Methanol (MeOH) | ACS grade | Commercially Available |

| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |

| Hexanes | ACS grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially Available |

| Silica gel | 230-400 mesh | Commercially Available |

| Round-bottom flask | Various sizes | Standard laboratory supplier |

| Magnetic stirrer and stir bars | Standard laboratory supplier | |

| Reflux condenser | Standard laboratory supplier | |

| Inert gas supply (Argon or Nitrogen) | ||

| Rotary evaporator | Standard laboratory supplier | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |

| UV lamp | Standard laboratory supplier |

Experimental Protocol: Copper-Catalyzed Trifluoromethylation

This protocol is based on established methods for the copper-catalyzed trifluoromethylation of heteroaryl halides.[5]

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-9H-purin-6-amine (1.0 g, 4.67 mmol, 1.0 equiv).

-

Add copper(I) iodide (89 mg, 0.467 mmol, 0.1 equiv) and 1,10-phenanthroline (84 mg, 0.467 mmol, 0.1 equiv).

-

Under a stream of inert gas (argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF) (20 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure good suspension of the reagents.

-

Add sodium trifluoromethanesulfinate (Langlois' reagent) (1.46 g, 9.34 mmol, 2.0 equiv) to the reaction mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture to 100 °C with stirring under an inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The starting material (8-bromoadenine) and the product will have different Rf values. The reaction is typically complete within 12-24 hours.

Step 3: Workup and Extraction

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the polarity to 95:5 DCM:MeOH).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and concentrate under reduced pressure to yield 8-(trifluoromethyl)-9H-purin-6-amine as a white to off-white solid.

Results and Discussion

The successful synthesis of 8-(trifluoromethyl)-9H-purin-6-amine should yield a solid product with an expected yield in the range of 60-80%, depending on the reaction scale and purification efficiency.

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic peaks for the purine ring protons and the amine protons. The C2-H proton will appear as a singlet, and the NH₂ and NH protons will also be present.

-

¹⁹F NMR (376 MHz, DMSO-d₆): The fluorine NMR will show a singlet corresponding to the CF₃ group, typically in the range of -60 to -70 ppm.

-

Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₆H₄F₃N₅, M+H⁺ ≈ 204.05).

Causality Behind Experimental Choices:

-

Choice of Precursor: 8-Bromo-9H-purin-6-amine is an ideal starting material due to the reactivity of the C-Br bond in cross-coupling reactions.

-

Trifluoromethylating Agent: Sodium trifluoromethanesulfinate (Langlois' reagent) is a stable, easy-to-handle solid that serves as an effective source of the trifluoromethyl radical under the reaction conditions.

-

Catalyst System: The combination of copper(I) iodide and 1,10-phenanthroline is a well-established catalytic system for trifluoromethylation reactions. The ligand, 1,10-phenanthroline, helps to stabilize the copper catalyst and facilitate the reaction.

-

Solvent and Temperature: Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures. The reaction temperature of 100 °C provides the necessary energy to drive the reaction to completion in a reasonable timeframe.

Conclusion and Future Perspectives

This application note provides a comprehensive and detailed protocol for the synthesis of 8-(trifluoromethyl)-9H-purin-6-amine. The described copper-catalyzed method is robust and scalable, making it suitable for both academic research and industrial drug development settings. The availability of this key building block will facilitate the exploration of novel trifluoromethylated purine derivatives as potential therapeutic agents. Future work could focus on optimizing the reaction conditions further, exploring alternative trifluoromethylating reagents, and evaluating the biological activity of the synthesized compound and its derivatives in various disease models.

References

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Fujikawa, K., Fujioka, Y., Kobayashi, Y., & Amii, H. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 43(3), 176–183. [Link]

-

Kornfilt, D. J., & MacMillan, D. W. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6853–6858. [Link]

-

Wu, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181. [Link]

-

Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

-

A convenient trifluoromethylation method was firstly applied to the synthesis of 8-CF(3)-purine nucleosides. (n.d.). ResearchGate. [Link]

-

Pasricha, S., & Rangarajan, T. M. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen, 7(1), 65–68. [Link]

-

Sham, Y. Y., & Tsai, K. C. (1995). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of computer-aided molecular design, 9(3), 236–244. [Link]

-

Chromiński, M., Kowalska, J., & Jemielity, J. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2259–2267. [Link]

-

Chromiński, M., Kowalska, J., & Jemielity, J. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2259–2267. [Link]

-

Toppi, S., et al. (2020). Emerging Role of Purine Metabolizing Enzymes in Brain Function and Tumors. International Journal of Molecular Sciences, 21(21), 8295. [Link]

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Kumar, A., & Sharma, S. (2015). Purine Analogues as Kinase Inhibitors: A Review. Current drug targets, 16(7), 715–728. [Link]

Sources

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]